![molecular formula C17H14F2N4O2 B2362758 N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887224-95-5](/img/structure/B2362758.png)
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F2N4O2 and its molecular weight is 344.322. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, studies have shown that certain 1,2,4-triazole derivatives exhibit moderate to good activities against various microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2007; Fandaklı et al., 2012).
Synthesis Methodologies
The synthesis of triazole derivatives often involves innovative methodologies to enhance the efficiency and yield of these compounds. For instance, a novel synthesis approach for antiepileptic drugs, including a specific triazole derivative (rufinamide), was developed using a solventless, metal-free catalysis, demonstrating an environmentally friendly and efficient synthesis route (Bonacorso et al., 2015).
Potential Therapeutic Uses
Research into triazole derivatives also extends into their potential therapeutic applications. Various studies have synthesized and evaluated triazole compounds for their antiproliferative and cytotoxic activities against cancer cell lines, suggesting their use in cancer therapy (Lu et al., 2017; Salehi et al., 2016).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c1-10-16(17(24)20-15-8-3-11(18)9-14(15)19)21-22-23(10)12-4-6-13(25-2)7-5-12/h3-9H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLJWOMAPAFSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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